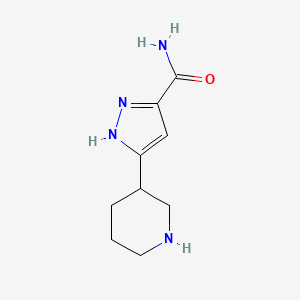

3-(哌啶-3-基)-1H-吡唑-5-甲酰胺

描述

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis

Intramolecular and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用

Drug Design and Development

Piperidine derivatives, such as “3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide,” play a crucial role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The piperidine moiety is a common feature in molecules designed for therapeutic purposes due to its versatility in binding to biological targets. This compound could be used as a scaffold for developing new drugs targeting specific receptors or enzymes, potentially leading to treatments for various diseases.

Synthesis of Piperidine Derivatives

The synthesis of piperidine derivatives is an important area of organic chemistry, given their significance in medicinal chemistry . “3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide” can serve as a substrate for intra- and intermolecular reactions, leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These reactions are valuable for creating biologically active compounds.

Pharmacological Applications

The pharmacological applications of synthetic and natural piperidines are extensive . Compounds like “3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide” are studied for their potential drug properties and biological evaluation. They could be involved in the discovery of potential drugs containing the piperidine moiety, which is often associated with central nervous system activity and other pharmacological effects.

Enantiomerically Pure Compounds

The synthesis and study of enantiomerically pure compounds are vital for the development of drugs with specific desired effects . “3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide” could be used to create chiral 3-(piperidin-3-yl)-1H-indole derivatives, which are important for research into new drugs that affect the central nervous system through the serotoninergic mechanism.

Serotonin Analog Research

Analogues of serotonin, such as “3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide,” are subjects of research for new drugs that interact with the serotoninergic system . These compounds can show multidirectional pharmacological activity and are potential candidates for treating various psychiatric and neurological disorders.

Scaffold for Targeted Drug Development

Due to its structural properties, “3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide” holds promise for developing drugs targeting specific receptors or enzymes. By strategically modifying the molecule, researchers can potentially create compounds that interact with these biological targets and modulate their activity, leading to novel therapeutic agents.

Multi-component Synthesis

The compound can be involved in multi-component synthesis processes to create piperidines . This approach is beneficial for generating a diverse array of compounds efficiently, which can then be screened for various biological activities.

X-ray Crystallography Studies

“3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide” can be used in systematic studies via single crystal X-ray crystallography to determine molecular structures . This is crucial for understanding the stereochemistry of the compound and its derivatives, which is essential for the rational design of drugs with specific biological activities.

作用机制

Target of Action

The primary target of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is the calcitonin gene-related peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels .

Mode of Action

3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide, also known as Atogepant, acts as an antagonist to the CGRP receptors . By binding to these receptors, it prevents the actions of CGRP, thereby inhibiting the transmission of pain signals and the dilation of blood vessels .

Biochemical Pathways

The antagonistic action of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide on CGRP receptors disrupts the normal functioning of the CGRP pathway . This disruption can lead to a decrease in the transmission of pain signals and the dilation of blood vessels, which are key factors in the pathophysiology of migraines .

Pharmacokinetics

It is known that the compound has been optimized to improve its pharmacokinetic profile, leading to increased oral bioavailability .

Result of Action

The antagonistic action of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide on CGRP receptors results in the prevention of migraine headaches . It is used for the preventative therapy of episodic migraine headaches .

Action Environment

The efficacy and stability of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s action may be affected by the patient’s age, as caution should be used in the prescription of Atogepant in the elderly given the greater frequency of decreased hepatic, renal, or cardiac function, and of concomitant disease or other drug therapy .

安全和危害

未来方向

Piperidines and their derivatives continue to be a subject of research for new drugs that affect the central nervous system through the serotoninergic mechanism and show multidirectional pharmacological activity . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

5-piperidin-3-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6/h4,6,11H,1-3,5H2,(H2,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENMNPGYHPABRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

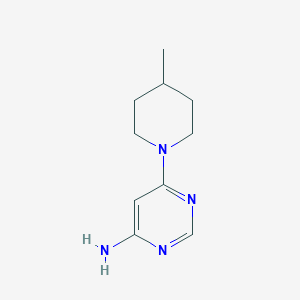

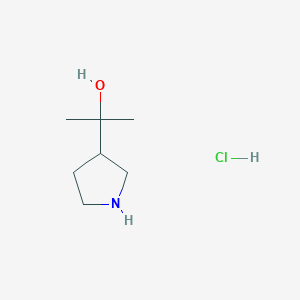

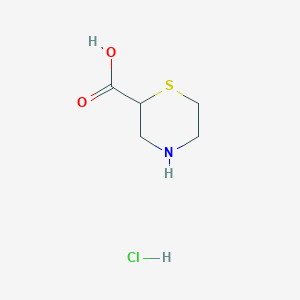

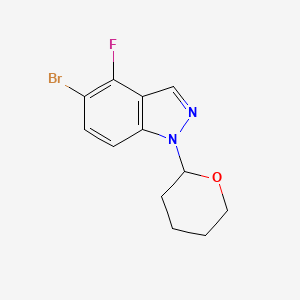

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)

![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)

![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)

![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)

![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455917.png)